Sarecycline Hydrochlorid

Übersicht

Beschreibung

Sarecycline Hydrochloride is a substituted tetracycline compound used for the treatment of bacterial infections and neoplasms . It is specifically designed for the treatment of acne and was approved by the FDA for the treatment of inflammatory lesions of non-nodular moderate to severe acne vulgaris .

Synthesis Analysis

The process for synthesizing sarecycline involves several steps as outlined in U.S. Patent 8,513,223 B2 and U.S. Patent 9,255,068 B2 . Asymmetric synthesis, which involves the conversion of an achiral starting material into a chiral product, is emphasized in the methods used for synthesizing FDA-approved chiral drugs .

Molecular Structure Analysis

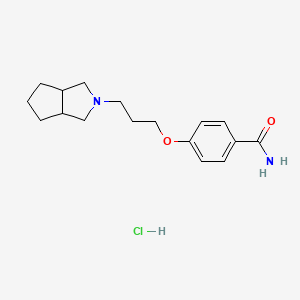

The molecular formula of Sarecycline Hydrochloride is C24H30ClN3O8 . Its average mass is 523.963 Da and its monoisotopic mass is 523.172119 Da .

Chemical Reactions Analysis

Sarecycline is a ribosomal protein inhibitor of the tetracycline class that displays potent activity against P. acnes and other Gram-positive bacteria in vitro . It also has demonstrated anti-inflammatory effects in vitro .

Physical And Chemical Properties Analysis

Sarecycline Hydrochloride is a semi-synthetic derivative of tetracycline that exhibits the necessary antibacterial activity against relevant pathogens that cause acne vulgaris . It also possesses a low propensity for resistance development in such pathogens and a narrower, more specific spectrum of antibacterial activity .

Wissenschaftliche Forschungsanwendungen

Antibakterieller Mechanismus

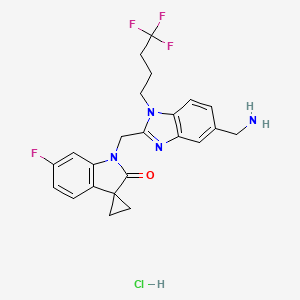

Sarecycline Hydrochlorid ist ein spektrumenge, Antibiotikum der dritten Generation der Tetracyclin-Klasse {svg_1}. Es hat eine nachgewiesene Aktivität gegen klinisch relevante grampositive Bakterien, zeigt aber eine reduzierte Aktivität gegen gramnegative Bakterien {svg_2}. Es interagiert mit bakteriellen Ribosomen, um die Translation zu blockieren und Antibiotikaresistenz zu verhindern {svg_3}. Insbesondere reduziert es die DNA- und Proteinsynthese von Staphylococcus aureus mit begrenzten Auswirkungen auf die RNA-, Lipid- und Bakteriellenwandsynthese {svg_4}.

Behandlung von Akne

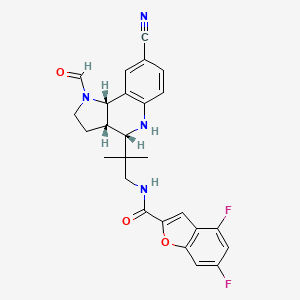

Die Food and Drug Administration (FDA) hat this compound zur Behandlung von mittelgradiger bis schwerer Akne zugelassen {svg_5}. Seine einzigartige C7-Moietät-Struktur und seine antibakteriellen Eigenschaften machen es effektiv gegen Akne verursachende Bakterien {svg_6}.

Hemmung von P-Glykoprotein

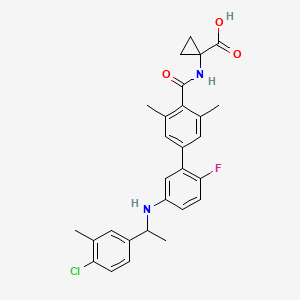

This compound hemmt P-Glykoprotein in vitro {svg_7}. Diese Eigenschaft kann die Konzentrationen von Medikamenten erhöhen, die Substrate von P-Glykoprotein sind. Daher kann eine Dosisreduktion und Toxizitätsüberwachung erforderlich sein, wenn diese Mittel in Kombination verwendet werden {svg_8}.

Entzündungshemmende Wirkungen

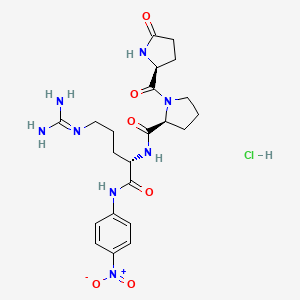

Zusätzlich zu seinen antibakteriellen Eigenschaften hat this compound in vitro entzündungshemmende Wirkungen gezeigt {svg_9}. Dies macht es potenziell nützlich bei der Behandlung von Erkrankungen, bei denen Entzündungen eine Schlüsselrolle spielen {svg_10}.

Osteoinduktive Therapien

Neuere Forschungsergebnisse deuten auf das Potenzial von this compound in osteoinduktiven Therapien hin {svg_11}. Es wurde festgestellt, dass es die Osteogenese stimuliert, wodurch es für verschiedene klinische Anwendungen umgewidmet werden kann {svg_12}. In-vitro- und ex-vivo-Bewertungen haben gezeigt, dass humanes Knochenmark-abgeleitete mesenchymale Stromazellen (hBMSCs), die mit this compound kultiviert wurden, eine signifikant erhöhte metabolische Aktivität aufwiesen {svg_13}.

Modulation von Wnt-, Hedgehog- und Notch-Signalwegen

Es wurde festgestellt, dass this compound Wnt-, Hedgehog- und Notch-Signalwege moduliert {svg_14}. Diese Modulation untermauert seine potenzielle Verwendung in Therapien, die die Verbesserung der Knochenheilung/Regeneration in Aussicht stellen {svg_15}.

Wirkmechanismus

- Sarecycline is a tetracycline antibiotic primarily used to treat inflammatory lesions of non-nodular moderate to severe acne vulgaris .

- Specifically, it exhibits increased stabilization on the bacterial 70S ribosome, blocking tRNA accommodation and potently inhibiting mRNA translation .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

As with other drugs in the tetracycline class, sarecycline can cause teratogenic effects . It should not be used by pregnant women or taken by breastfeeding women because of the risk of adverse effects on infant bone and tooth development . In animal studies, sarecycline decreases spermatogenesis at high doses, and decreased fertility may occur in men taking sarecycline . Sarecycline could make you sunburn more easily. Avoid sunlight or tanning beds .

Biochemische Analyse

Biochemical Properties

Sarecycline Hydrochloride exhibits activity against clinically relevant Gram-positive bacteria but has reduced activity against Gram-negative bacteria . Unlike other tetracycline-class antibiotics, Sarecycline Hydrochloride has a long C7 moiety that extends into and directly interacts with the bacterial messenger RNA (mRNA) . This interaction blocks the translation process, thereby inhibiting bacterial protein synthesis .

Cellular Effects

Sarecycline Hydrochloride demonstrates appreciable inhibition of microbial macromolecular DNA and protein synthesis, but it has little to no effect on lipid biosynthesis, cell wall synthesis, and RNA synthesis . This selective inhibition of certain cellular processes contributes to its antibacterial activity.

Molecular Mechanism

The molecular mechanism of Sarecycline Hydrochloride involves its interaction with the bacterial 70S ribosome, blocking tRNA accommodation and potently inhibiting mRNA translation . This interaction is facilitated by the unique C7 moiety of Sarecycline Hydrochloride, which extends into and directly interacts with the bacterial mRNA .

Temporal Effects in Laboratory Settings

It is known that Sarecycline Hydrochloride is minimally metabolized by liver microsome enzymes in vitro (< 15%); non-enzymatic epimerization, demethylation, hydroxylation, and desaturation produce minor metabolites .

Dosage Effects in Animal Models

In animal models of infection, Sarecycline Hydrochloride demonstrated activity against Staphylococcus aureus, but reduced efficacy against Escherichia coli compared to doxycycline and minocycline . In a murine neutropenic thigh wound infection model, Sarecycline Hydrochloride was as effective as doxycycline against Staphylococcus aureus .

Metabolic Pathways

Sarecycline Hydrochloride is minimally metabolized by enzymes in human liver microsomes (< 15% in vitro) . Minor metabolites resulting from non-enzymic epimerization, O-/N-demethylation, hydroxylation, and desaturation have been found .

Transport and Distribution

Sarecycline Hydrochloride is 62.5–74.7% protein bound in vitro and has a mean apparent volume of distribution of 91.4–97.0 L at steady state . This suggests that it is widely distributed in the body.

Subcellular Localization

The subcellular localization of Sarecycline Hydrochloride is not explicitly known. As a tetracycline-class antibiotic, it is known to interact with the bacterial 70S ribosome, which is part of the bacterial protein synthesis machinery .

Eigenschaften

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O8.ClH/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33;/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33);1H/t11-,13-,18-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPBDCKZLBSHOI-FIPJBXKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027925 | |

| Record name | Sarecycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1035979-44-2 | |

| Record name | Sarecycline Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035979442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarecycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1035979-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARECYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36718856JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Sarecycline Hydrochloride work against acne?

A1: Sarecycline Hydrochloride exerts its action through two main mechanisms []:

- Antibacterial Activity: It targets Cutibacterium acnes (formerly Propionibacterium acnes), an anaerobic Gram-positive bacterium heavily implicated in acne lesion development []. Sarecycline exhibits potent antibacterial activity against this bacterium.

- Anti-inflammatory Effects: Similar to other tetracyclines used in acne treatment, Sarecycline Hydrochloride also possesses anti-inflammatory properties, further contributing to its efficacy in managing acne vulgaris [].

Q2: What makes Sarecycline Hydrochloride different from other tetracyclines in terms of its antibacterial spectrum?

A2: Unlike broad-spectrum tetracyclines, Sarecycline Hydrochloride demonstrates lower potency against aerobic Gram-negative bacilli and anaerobic bacteria commonly found in the intestinal microbial flora []. This targeted antibacterial spectrum minimizes disruption to the gut microbiome, potentially leading to fewer off-target adverse effects compared to broader-spectrum alternatives [].

Q3: Are there analytical methods available to quantify Sarecycline Hydrochloride in pharmaceutical formulations?

A3: Yes, researchers have developed and validated a stability-indicating High-Performance Liquid Chromatography (HPLC) method to estimate Sarecycline Hydrochloride levels in tablet formulations []. This method utilizes a C18 column and a mobile phase consisting of 0.1M Na2PO4 and Acetonitrile (50:50 v/v) []. The method demonstrated suitability for stability studies and can be employed for accurate quantification of Sarecycline Hydrochloride in pharmaceutical dosage forms [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide](/img/structure/B610623.png)

![N-(2-hydroxyethyl)-4-methyl-2-[(4-methyl-1H-indol-3-yl)sulfanyl]pentanamide](/img/structure/B610631.png)